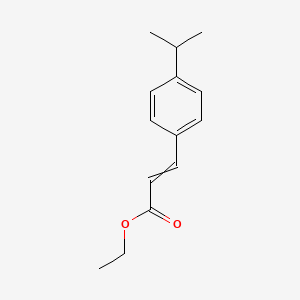
ethyl 3-(4-isopropylphenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ethyl 3-(4-isopropylphenyl)acrylate is an organic compound belonging to the class of cinnamates. It is characterized by the presence of an ethyl ester group attached to a cinnamic acid backbone, with an isopropyl group at the para position of the aromatic ring. This compound is known for its pleasant fragrance and is often used in the flavor and fragrance industry.
準備方法
Synthetic Routes and Reaction Conditions: ethyl 3-(4-isopropylphenyl)acrylate can be synthesized through the esterification of 4-isopropylcinnamic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion.
Industrial Production Methods: In an industrial setting, the synthesis of ethyl-4-isopropylcinnamate may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 4-isopropylcinnamic acid or 4-isopropylbenzaldehyde.
Reduction: 4-isopropylcinnamyl alcohol.
Substitution: Nitro or halogenated derivatives of ethyl-4-isopropylcinnamate.
科学的研究の応用
ethyl 3-(4-isopropylphenyl)acrylate has various applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic activities.
Industry: Utilized in the flavor and fragrance industry due to its pleasant aroma.
作用機序
The mechanism of action of ethyl-4-isopropylcinnamate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt microbial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties may involve scavenging free radicals and preventing oxidative damage to cells.
類似化合物との比較
- Ethyl cinnamate
- Ethyl-4-methylcinnamate
- Ethyl-4-tert-butylcinnamate
Comparison: ethyl 3-(4-isopropylphenyl)acrylate is unique due to the presence of the isopropyl group, which influences its physical and chemical properties, such as solubility and reactivity. Compared to ethyl cinnamate, the isopropyl group provides additional steric hindrance, potentially affecting the compound’s interaction with biological targets and its overall stability.
特性
分子式 |
C14H18O2 |
|---|---|
分子量 |
218.29 g/mol |
IUPAC名 |
ethyl 3-(4-propan-2-ylphenyl)prop-2-enoate |
InChI |
InChI=1S/C14H18O2/c1-4-16-14(15)10-7-12-5-8-13(9-6-12)11(2)3/h5-11H,4H2,1-3H3 |
InChIキー |
XCRHYAQWBYDRGV-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)C(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














